u-83836e

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

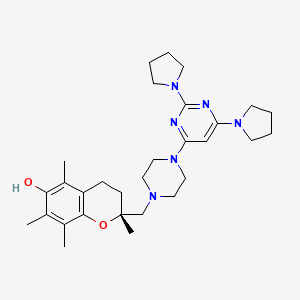

u-83836e is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a piperazine ring, a pyrimidine ring, and a benzopyran moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of u-83836e typically involves multiple steps, including the formation of the piperazine and pyrimidine rings, followed by their attachment to the benzopyran core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

u-83836e can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Applications De Recherche Scientifique

Case Study: Traumatic Brain Injury

Research indicates that U-83836E can significantly reduce secondary brain injury following traumatic brain injury (TBI). A study demonstrated that administration of this compound after controlled cortical impact resulted in decreased levels of calpain-mediated cytoskeletal damage, specifically α-spectrin degradation, which is critical for maintaining neuronal integrity post-injury . The therapeutic window for effective intervention with this compound was found to be less than one hour post-injury, emphasizing the need for timely administration.

Case Study: Diabetic Neuropathy

In diabetic rat models, this compound treatment led to improved nerve function and reduced oxidative stress markers. Specifically, it inhibited increases in malondialdehyde (MDA) levels—a marker of lipid peroxidation—thus demonstrating its potential in managing diabetic complications . The compound also enhanced the activity of antioxidant enzymes, further supporting its role as an effective neuroprotective agent.

Cardioprotective Properties

This compound has shown promise in protecting cardiac tissue from ischemia-reperfusion injury. In experimental models, pretreatment with this compound alleviated mitochondrial dysfunction and calcium overload during ischemic events, indicating its potential utility in clinical scenarios involving heart attacks or surgeries that may compromise blood flow .

Pharmacological Profile

The pharmacological profile of this compound includes:

- Lipid Peroxidation Inhibition : Effective at low concentrations (IC50 = 6.30 mM), it acts as a potent free radical scavenger.

- Cell Survival Enhancement : Increases survival rates in cell cultures subjected to oxidative stress.

- Therapeutic Efficacy : Demonstrated effectiveness against hemorrhagic shock and limb ischemia-reperfusion in animal studies .

Mécanisme D'action

The mechanism of action of u-83836e involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

- u-83836e can be compared to other compounds with similar structural features, such as those containing piperazine, pyrimidine, or benzopyran moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which may confer distinct chemical and biological properties not found in other similar compounds

Propriétés

Formule moléculaire |

C30H44N6O2 |

|---|---|

Poids moléculaire |

520.7 g/mol |

Nom IUPAC |

(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |

InChI |

InChI=1S/C30H44N6O2/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36/h19,37H,5-18,20H2,1-4H3/t30-/m1/s1 |

Clé InChI |

KPZQRBACZSLMPH-SSEXGKCCSA-N |

SMILES isomérique |

CC1=C(C2=C(CC[C@](O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C |

SMILES canonique |

CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C |

Synonymes |

2-((4-(2,6-di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.di-HCl 2-MAC 2-methyl aminochroman PNU 83836E PNU-83836E PNU83836E U 78517F U 78517F, (R)-isomer U 78517F, (S)-isomer U 78517F, citrate salt (1:2) U 78517G U 83836E U-78,517G U-78517F U-78517G U-83836E U78517F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.